molecular formula C12H13N B1301132 (R)-(+)-1-(2-Naphthyl)ethylamine CAS No. 3906-16-9

(R)-(+)-1-(2-Naphthyl)ethylamine

Cat. No.: B1301132
CAS No.: 3906-16-9
M. Wt: 171.24 g/mol
InChI Key: KHSYYLCXQKCYQX-SECBINFHSA-N
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Description

®-1-(2-Naphthyl)ethylamine is an organic compound characterized by the presence of a naphthyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Naphthyl)ethylamine can be achieved through several methods. One common approach involves the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles. This method utilizes palladium catalysts and specific ligands to achieve high enantioselectivity and yield . Another method involves the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers using copper (II) complexes .

Industrial Production Methods

Industrial production of ®-1-(2-Naphthyl)ethylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Naphthyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(2-Naphthyl)ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-Naphthyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Naphthyl)ethylamine: The enantiomer of ®-1-(2-Naphthyl)ethylamine, differing in its stereochemistry.

    2-Naphthylamine: A structurally related compound lacking the ethylamine moiety.

    1-Naphthylamine: Another related compound with the amine group attached to a different position on the naphthyl ring.

Uniqueness

®-1-(2-Naphthyl)ethylamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and enantioselective catalysis.

Properties

IUPAC Name

(1R)-1-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSYYLCXQKCYQX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365181
Record name (1R)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3906-16-9
Record name (1R)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(2-Naphthyl)ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluororo pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
2,4-dichloro-5-fluororo pyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluoro pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-(1-naphthalen-2-yl-ethyl)-formamide (1.12 g), ethanol (10 mL) and 5 N sodium hydroxide (10 mL) is heated at reflux for 1 hour. The solution is cooled, poured into water and extracted with ether. The ether solution is dried with anhydrous potassium carbonate, filtered and concentrated to give the product (0.95 g) as a pale yellow oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can (R)-1-(2-Naphthyl)ethylamine be synthesized through enzymatic methods?

A1: Yes, (R)-1-(2-Naphthyl)ethylamine can be produced with high enantiomeric excess (ee) through enzymatic kinetic resolution. Research has shown that using Novozym 435 lipase with 4-chlorophenyl valerate as the acyl donor resulted in excellent ee (>99%) at 50% conversion within 8 hours. [] This enzymatic approach provides a sustainable alternative to traditional chemical synthesis.

Q2: How does the structure of (R)-1-(2-Naphthyl)ethylamine influence its ability to induce axial chirality in biphenyl compounds?

A2: The central chirality of (R)-1-(2-Naphthyl)ethylamine has been observed to induce axial chirality in 2,2',6,6'-tetrakis(bromomethyl)biphenyl. [] The reaction leads to the formation of diastereomeric doubly bridged diamines with varying ratios and thermodynamic stability depending on the solvent. This effect is attributed to the steric interactions between the naphthyl group of (R)-1-(2-Naphthyl)ethylamine and the biphenyl moiety during the reaction.

Q3: Has (R)-1-(2-Naphthyl)ethylamine demonstrated potential as a chiral catalyst?

A3: Yes, (R)-1-(2-Naphthyl)ethylamine and its structural analog, (R)-(+)-1-(1-naphthyl)ethylamine, have shown promise as chiral catalysts. [] When employed in the diethylzinc addition to benzaldehyde, these compounds exhibited enantioselectivities up to 92%, highlighting their potential for asymmetric synthesis applications.

Q4: What unique supramolecular structures can be formed using (R)-1-(2-Naphthyl)ethylamine?

A4: Co-grinding (R)-1-(2-Naphthyl)ethylamine with 2-anthracenecarboxylic acid produces a novel supramolecular organic fluorophore. [] This fluorophore exhibits a unique 21-helical columnar structure in the solid state, demonstrating the potential of (R)-1-(2-Naphthyl)ethylamine in crystal engineering and materials science.

Q5: Can (R)-1-(2-Naphthyl)ethylamine be utilized in the development of asymmetric catalytic reactions?

A5: Yes, research has demonstrated the use of (R)-1-(2-Naphthyl)ethylamine as a key component in a phosphoramidite ligand for iridium-catalyzed asymmetric allylic alkylation reactions. [] This approach enabled the diastereo- and enantioselective allylation of cyclic ketone enolates, highlighting the potential of (R)-1-(2-Naphthyl)ethylamine-derived ligands in asymmetric catalysis.

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